molecular formula C17H17ClN6 B6453132 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549020-76-8

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6453132
CAS RN: 2549020-76-8
M. Wt: 340.8 g/mol
InChI Key: XQOCJIDNCJPXTB-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The structure of similar compounds is usually confirmed by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withdopamine D4 receptors . These receptors play a crucial role in the dopaminergic system of the brain, which is involved in various neurological processes including mood, reward, addiction, and movement.

Mode of Action

Compounds with similar structures have been found to act asantagonists at their target sites . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments is its ability to modulate a variety of biological processes. This makes it a useful tool for studying the effects of different compounds on signal transduction pathways, gene expression, and protein-protein interactions. Additionally, this compound is relatively easy to synthesize and is available commercially.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. Additionally, this compound is toxic in high concentrations and should be handled with caution.

Future Directions

The potential applications of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine are still being explored. Some of the possible future directions include further research into its ability to modulate signal transduction pathways, gene expression, and protein-protein interactions. Additionally, this compound could be studied for its potential applications in the pharmaceutical, agricultural, and biotechnology industries. Furthermore, this compound could be used as an insecticide and adjuvant to increase the effectiveness of certain vaccines. Finally, further research could be conducted to investigate the potential toxicity of this compound and to develop methods to reduce its toxicity.

Synthesis Methods

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Wittig reactions, and microwave-assisted synthesis. In particular, palladium-catalyzed coupling reactions have been used to synthesize this compound from the starting materials 4-chlorophenylpiperazine and 1H-pyrazol-1-yl pyrimidine. This method involves the use of a palladium catalyst, such as PdCl2, and a base, such as K2CO3, to form a palladium-catalyzed coupling product. The reaction is then quenched with aqueous acid and the product is isolated and purified.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in the pharmaceutical, agricultural, and biotechnology industries. In particular, it has been used as a modulator of signal transduction, gene expression, and protein-protein interactions. This compound has also been studied for its ability to inhibit the growth of certain cancer cells and to enhance the effectiveness of some antibiotics. Furthermore, this compound has been used as an insecticide and as an adjuvant to increase the effectiveness of certain vaccines.

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6/c18-14-3-1-4-15(11-14)22-7-9-23(10-8-22)16-12-17(20-13-19-16)24-6-2-5-21-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCJIDNCJPXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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